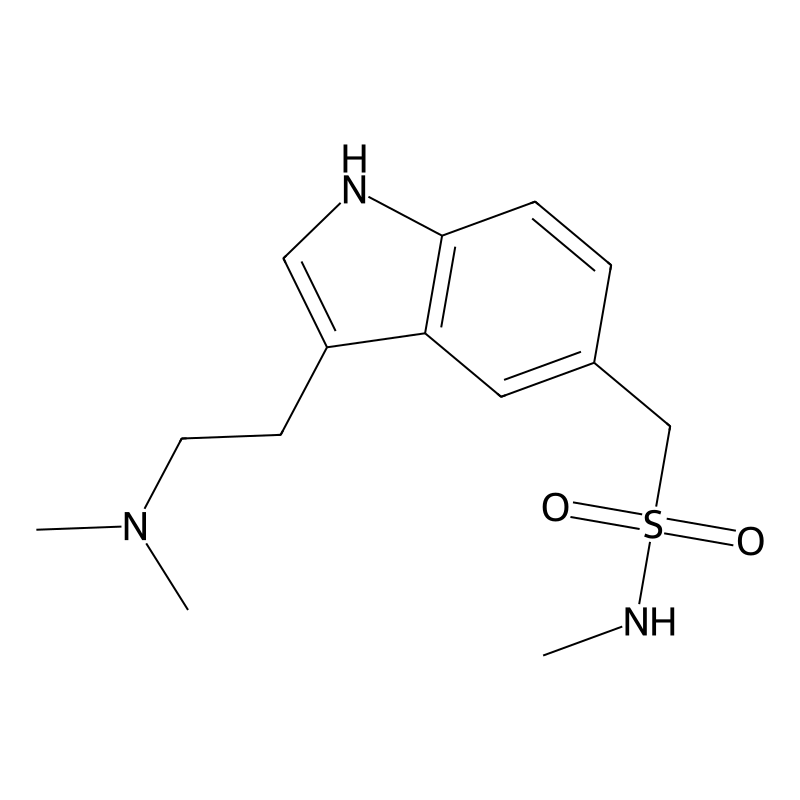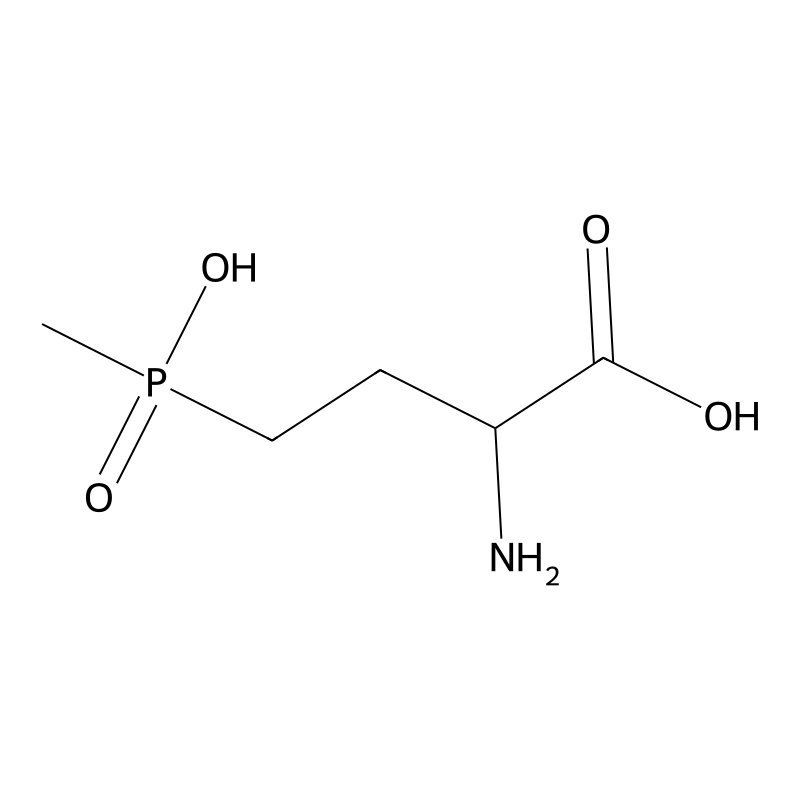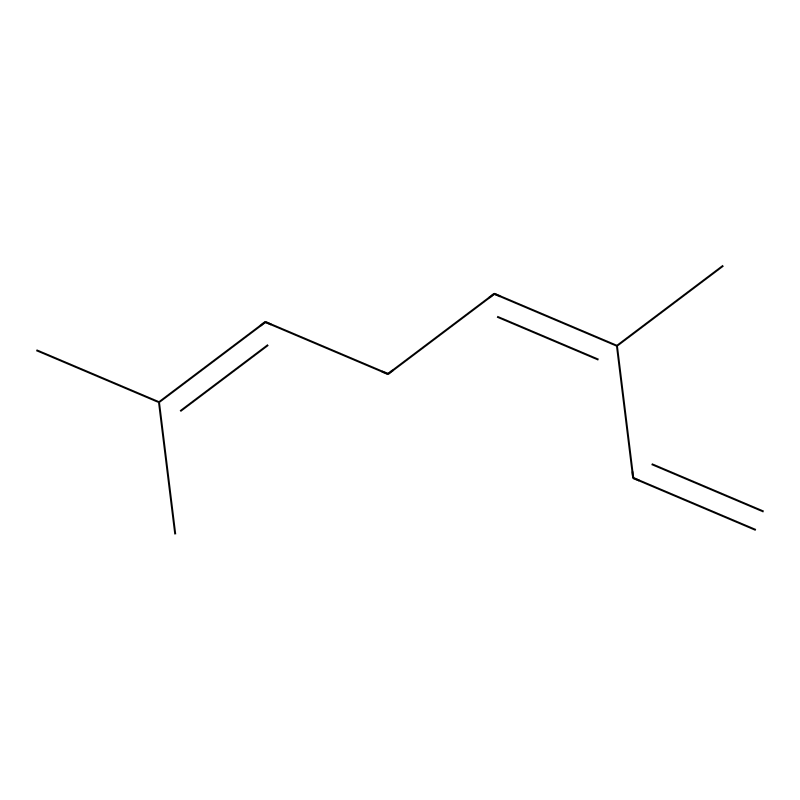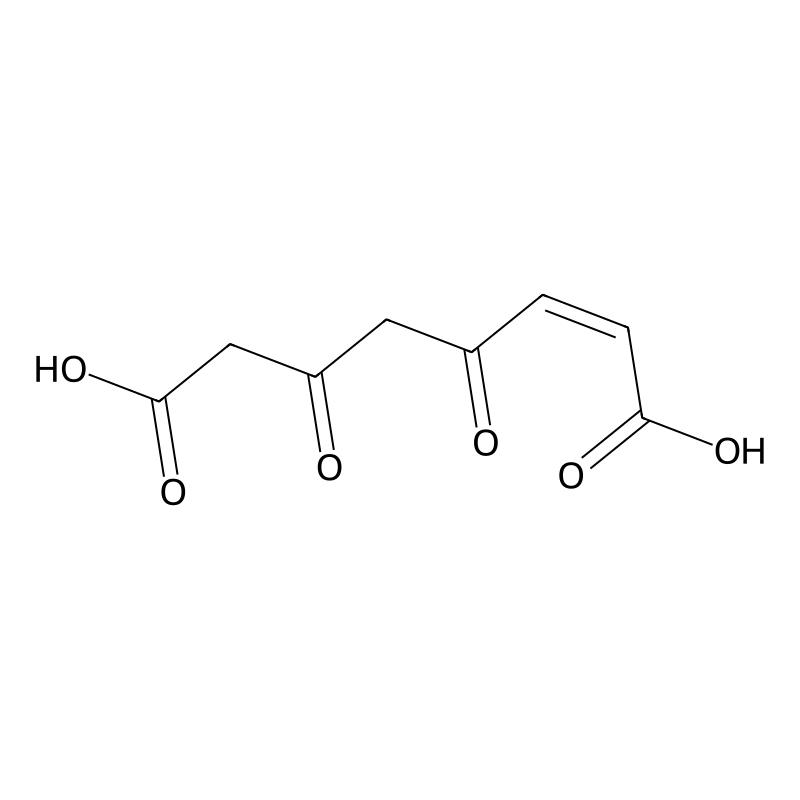3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Catalog No.
S3094176
CAS No.
921878-19-5
M.F
C18H16ClN3O3S
M. Wt
389.85
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
921878-19-5
Product Name
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
IUPAC Name
3-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Molecular Formula
C18H16ClN3O3S
Molecular Weight
389.85
InChI
InChI=1S/C18H16ClN3O3S/c19-15-7-4-8-16(13-15)26(24,25)20-11-12-22-18(23)10-9-17(21-22)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
InChI Key
NKXSQSCDSCQYEM-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl
Solubility
not available
- This compound belongs to a class of molecules known as arylsulfonyl amides.
- It likely originates from synthetic research efforts in medicinal chemistry or pharmaceutical development [].
- Due to the lack of specific information, its significance in scientific research is currently unknown.
Molecular Structure Analysis
- The key features include:
- A chlorinated benzenesulfonamide group (Cl-C6H4-SO2-NH-) attached to the nitrogen atom of an ethyl group (CH2-CH2-).
- The ethyl group is further linked to another nitrogen atom which is part of a six-membered pyridazine ring containing a ketone group (C=O) at position 6 and a phenyl group (C6H5-) at position 3 [].
Chemical Reactions Analysis
- Specific information regarding the synthesis or reactions of this compound is unavailable. However, general synthetic methods for arylsulfonyl amides involve the reaction of aniline derivatives with sulfonyl chlorides.
Physical And Chemical Properties Analysis
- No data is available on the specific physical and chemical properties of this compound, such as melting point, boiling point, solubility, or stability.
- There is no current information available regarding the mechanism of action of this specific compound.
- Due to the lack of specific data, it is difficult to assess the safety hazards associated with this compound. However, arylsulfonyl amides can exhibit various properties depending on the functional groups attached. Some may have irritant or corrosive properties, and it is generally recommended to handle them with appropriate personal protective equipment in a well-ventilated laboratory [].
Future Considerations
- If you have access to additional information about this compound, such as a research paper or patent describing its synthesis or properties, a more detailed analysis can be provided.
- Kinase Inhibition: The molecule contains a sulfonamide group, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research suggests that sulfonamide-containing molecules can target the ATP binding pocket of kinases, thereby inhibiting their activity []. Further research would be needed to determine if 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits any kinase inhibitory activity.
- Pyridazinone Scaffold: The molecule also possesses a pyridazinone core (the 6-oxo-3-phenylpyridazin-1(6H)-yl group). Pyridazinones are a class of heterocyclic compounds with diverse biological activities reported in scientific literature, including anticonvulsant, anti-inflammatory, and anticancer properties []. Investigating whether 3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits similar properties could be a potential area of research.
XLogP3
2.7
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








